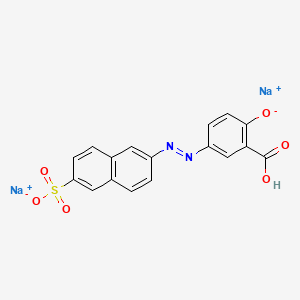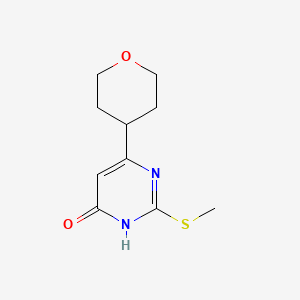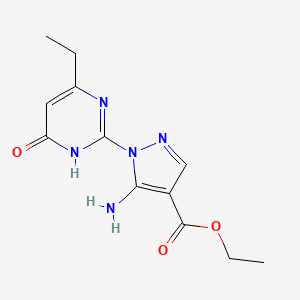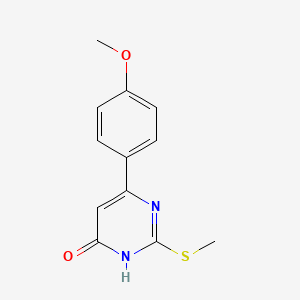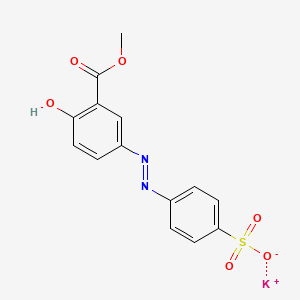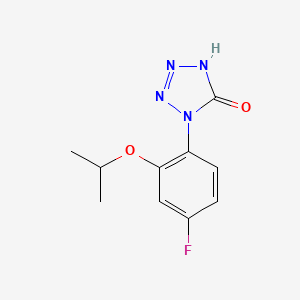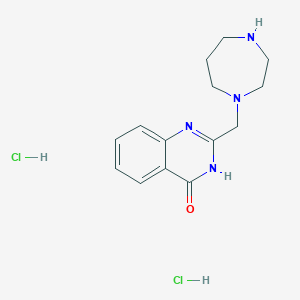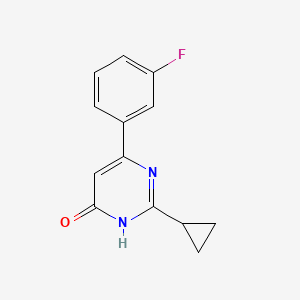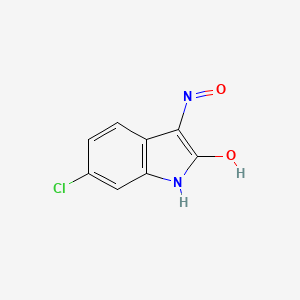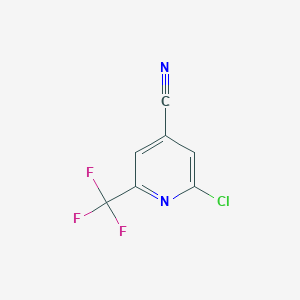
2-Chloro-6-(trifluoromethyl)isonicotinonitrile
概要
説明
“2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H2ClF3N2. It has a molecular weight of 206.55 . It’s also known by other names such as “2-Chloro-6-trifluoro isonicotinonitrile” and "2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile" .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The boiling point of “2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is predicted to be 196.8±35.0 °C, and its density is predicted to be 1.51±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Chemical Reactions and Synthesis
2-Chloro-6-(trifluoromethyl)isonicotinonitrile has been involved in various chemical reactions and syntheses. For instance, it undergoes regioselective nucleophilic substitution reactions, as demonstrated in the study where 2,6-dichloro-4-methylnicotinonitrile reacted with malononitrile dimer, leading to the formation of a new compound (Dyadyuchenko et al., 2021). Additionally, this compound has been utilized in the synthesis of complex organic structures, such as 2-trifluoromethylated indoles, which are produced through radical trifluoromethylation of isonitriles (Zhang & Studer, 2014).
Environmental and Agricultural Studies
In environmental and agricultural contexts, derivatives of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, such as atrazine, have been studied for their impact. For example, research has been conducted on the degradation of atrazine in water using ozone/hydrogen peroxide treatment (Nélieu et al., 2000). Moreover, the effect of atrazine on chromatin activity in corn and soybean has been investigated, indicating its influence on RNA synthesis and chromatin template availability (Penner & Early, 1972).
Coordination Chemistry and Materials Science
2-Chloro-6-(trifluoromethyl)isonicotinonitrile has been used in coordination chemistry and materials science. For instance, its reactions with [Cd(SCN)2] have led to the synthesis of coordination polymers with potential applications in materials science (Chen, Liu, & You, 2002).
Analytical and Biochemical Studies
In analytical chemistry, derivatives of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile have been used as model compounds in immunoassays for analyzing non-extractable triazine residues (Dankwardt et al., 1996).
Safety And Hazards
“2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is classified as having acute toxicity (oral), and it’s harmful if swallowed . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If it gets in the eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFUZIDAHUIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695956 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)isonicotinonitrile | |
CAS RN |
1196155-38-0 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


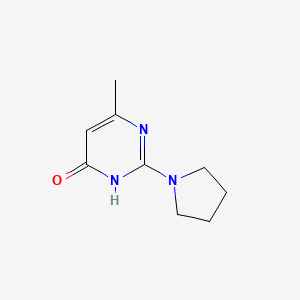
![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1489683.png)
